molecular formula C13H9Cl3N2O B2483193 N3-(3,4-dichlorobenzyl)-2-chloronicotinamide CAS No. 540529-98-4

N3-(3,4-dichlorobenzyl)-2-chloronicotinamide

Cat. No.: B2483193
CAS No.: 540529-98-4
M. Wt: 315.58
InChI Key: PCIMBMBKVBSANF-UHFFFAOYSA-N
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Description

N3-(3,4-dichlorobenzyl)-2-chloronicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a 3,4-dichlorobenzyl group attached to the nitrogen atom of the nicotinamide ring, along with a chlorine atom at the 2-position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-chloronicotinamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N3-(3,4-dichlorobenzyl)-2-chloronicotinamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the 3,4-dichlorobenzyl group, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N3-(3,4-dichlorobenzyl)-2-chloronicotinamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N3-(3,4-dichlorobenzyl)-2-chloronicotinamide can be compared with other similar compounds, such as:

    3,4-Dichlorobenzyl chloride: A precursor used in the synthesis of this compound.

    2-Chloronicotinamide: Another precursor used in the synthesis.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: A related compound with similar structural features but different biological activities.

    N-(3,4-Dichlorobenzyl)azoles: Compounds with a 3,4-dichlorobenzyl group attached to an azole ring, studied for their affinity towards sigma receptors.

Properties

IUPAC Name

2-chloro-N-[(3,4-dichlorophenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-10-4-3-8(6-11(10)15)7-18-13(19)9-2-1-5-17-12(9)16/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIMBMBKVBSANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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